molecular formula C8H16O3 B13793322 2-Pentanone, 1,1-dimethoxy-3-methyl-

2-Pentanone, 1,1-dimethoxy-3-methyl-

Cat. No.: B13793322
M. Wt: 160.21 g/mol
InChI Key: SLJQWQAYIRMBLJ-UHFFFAOYSA-N
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Description

This compound belongs to the ketone family with a branched alkoxy-substituted pentanone backbone. The dimethoxy groups at the 1-position and a methyl group at the 3-position likely influence its polarity, boiling point, and reactivity compared to simpler ketones. Such derivatives are often synthesized for applications in organic chemistry, fragrances, or pharmaceuticals, though specific data on this compound are absent in the reviewed literature.

Properties

Molecular Formula

C8H16O3

Molecular Weight

160.21 g/mol

IUPAC Name

1,1-dimethoxy-3-methylpentan-2-one

InChI

InChI=1S/C8H16O3/c1-5-6(2)7(9)8(10-3)11-4/h6,8H,5H2,1-4H3

InChI Key

SLJQWQAYIRMBLJ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(=O)C(OC)OC

Origin of Product

United States

Preparation Methods

Reaction of 3-Methyl-2-butanone with Methanol under Acid Catalysis

The most direct and commonly employed method for synthesizing 2-Pentanone, 1,1-dimethoxy-3-methyl- involves the reaction of 3-methyl-2-butanone with methanol in the presence of an acid catalyst. This reaction proceeds via the formation of a ketal (acetal) at the carbonyl carbon of the ketone.

  • Mechanism: The carbonyl carbon of 3-methyl-2-butanone is electrophilic and undergoes nucleophilic attack by methanol molecules. Acid catalysis protonates the carbonyl oxygen, increasing electrophilicity and facilitating the addition of two methoxy groups, forming the dimethoxy acetal structure.
  • Reaction Conditions: Controlled temperature, pressure, and reaction time are critical. Acid catalysts such as sulfuric acid or p-toluenesulfonic acid are typically used to promote the reaction.
  • Outcome: The product is 2-Pentanone, 1,1-dimethoxy-3-methyl-, with high conversion efficiency when parameters are optimized.

This method benefits from straightforward starting materials and well-understood reaction pathways typical for ketone acetal formation.

Summary Table of Preparation Parameters and Outcomes

Preparation Method Key Reagents/Conditions Temperature (°C) Catalyst Yield/Conversion (%) Notes
Methanol reaction with 3-methyl-2-butanone 3-methyl-2-butanone, methanol, acid catalyst Controlled (varies) Acid catalyst (e.g., H2SO4) High (not quantified) Formation of ketal via nucleophilic addition
Ketene intermediate formation Aldehyde/ketone, methanol, sodium hydroxide 70 NaOH (1-6 g/100L) 81.2 - 89.2 Base-catalyzed condensation
Hydrogenation of ketene Ketene in methanol, NaOH, H2 gas 50-85 NaOH, H2 pressure 2-3.5 MPa Up to 99.6 High conversion to pentanone derivatives

Analysis of Preparation Methods

  • Diversity of Catalysts: Acid catalysis is essential for ketal formation in the direct methanol reaction, while base catalysis (sodium hydroxide) is critical in ketene formation and hydrogenation steps.
  • Reaction Control: Temperature and catalyst concentration significantly influence yield and conversion efficiency. Optimal conditions cluster around 70°C and moderate catalyst loading.
  • Hydrogenation Efficiency: High hydrogen pressure and moderate temperatures yield near-complete conversion, highlighting the importance of reaction atmosphere control.
  • Scalability: The described methods, especially those involving ketene intermediates and hydrogenation, are amenable to industrial scale-up due to the use of common reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

2-Pentanone, 1,1-dimethoxy-3-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methoxy groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Pentanone, 1,1-dimethoxy-3-methyl- has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: The compound is used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-Pentanone, 1,1-dimethoxy-3-methyl- involves its interaction with various molecular targets. The ketone group can undergo nucleophilic addition reactions, while the methoxy groups can participate in substitution reactions. These interactions can affect various biochemical pathways and processes, depending on the specific context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares "2-Pentanone, 1,1-dimethoxy-3-methyl-" (inferred structure) with structurally related ketones based on substituent patterns, functional groups, and available data from the evidence.

Table 1: Structural and Functional Group Comparison

Compound Name Substituents CAS Number Key Features Reference
2-Pentanone, 4-hydroxy-4-methyl- Hydroxy and methyl at C4 Not provided Dominant in Nicotiana glaucica plant extracts (95–99% in acetone extracts); high polarity due to hydroxyl group .
2-Methyl-3-pentanone Methyl at C2 and C3 565-69-5 Branched ketone; used in flavor/fragrance industries; lower polarity than hydroxylated analogs .
4,4-Dimethyl-2-pentanone Dimethyl at C4 590-50-1 Symmetric branching; likely higher volatility compared to dimethoxy derivatives .
2,2,4,4-Tetramethyl-3-pentanone Four methyl groups at C2 and C4 815-24-7 Highly branched; steric hindrance reduces reactivity; used in specialty solvents .
2-Pentanone, 4-cyclohexylidene-3,3 Cyclohexylidene at C4 313253-65-5 Bulky cyclic substituent; potential use in polymer or agrochemical synthesis .

Key Findings:

Functional Group Impact: Hydroxyl vs. Methoxy Groups: The hydroxyl group in 4-hydroxy-4-methyl-2-pentanone increases polarity and hydrogen-bonding capacity, making it prevalent in plant extracts . In contrast, dimethoxy groups (as in the target compound) would reduce polarity, enhancing lipid solubility. Branching and Steric Effects: Compounds like 2,2,4,4-tetramethyl-3-pentanone exhibit reduced reactivity due to steric hindrance, whereas linear analogs (e.g., 2-pentanone) show higher metabolic and olfactory activity .

Biological and Industrial Relevance: 4-Hydroxy-4-methyl-2-pentanone’s dominance in Nicotiana glaucica extracts suggests ecological roles, possibly in plant defense or pollinator attraction . Methyl-substituted ketones (e.g., 2-methyl-3-pentanone) are industrially significant for synthetic intermediates due to balanced volatility and reactivity .

Structural Similarity and Bioactivity: highlights that small structural changes (e.g., 2-pentanone vs. 3-pentanone) significantly alter biological interactions, such as bed bug olfactory responses . This implies that the 1,1-dimethoxy-3-methyl substitution in the target compound may confer unique bioactivity or environmental persistence.

Table 2: Physical and Chemical Properties (Inferred)

Property 2-Pentanone, 1,1-dimethoxy-3-methyl- 4-Hydroxy-4-methyl-2-pentanone 2-Methyl-3-pentanone
Boiling Point Moderate (est. 150–180°C) High (>200°C) Moderate (~130°C)
Polarity Low (methoxy groups) High (hydroxyl group) Moderate
Reactivity Ether cleavage susceptibility Oxidation-prone Keto-enol tautomerism

Q & A

Basic Research Questions

Q. What are the common analytical challenges in identifying 2-pentanone derivatives, such as oxime byproducts, in crosslinking reactions?

  • Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) is typically employed to detect volatile byproducts like 2-pentanone oxime. However, discrepancies in identification may arise due to structural similarities between homologs (e.g., 2-pentanone oxime vs. 2-hexanone oxime). To resolve this, researchers should use high-resolution mass spectrometry (HRMS) and cross-validate results with synthesized reference standards. For example, in antifouling paint studies, misidentification was suspected when 2-hexanone oxime was detected instead of the expected 2-pentanone oxime, necessitating re-evaluation of crosslinking agents or reaction pathways .

Q. How can 2-pentanone derivatives be quantified in plant extracts, and what are their typical phytochemical profiles?

  • Methodological Answer : GC-MS coupled with acetone or ethanol extraction is standard for quantifying 2-pentanone derivatives like 4-hydroxy-4-methyl-2-pentanone. For instance, in Nicotiana glaucica, 4-hydroxy-4-methyl-2-pentanone constituted >83% of acetone extracts across sampling sites. Researchers should normalize peak areas to internal standards (e.g., betulin or phytol) and validate reproducibility via triplicate runs. Table 1 summarizes dominant compounds in plant extracts:

LocationMajor Compound (%)Minor Compound (%)
King Abdullah Rd89.200.53 (16-Heptadecenal)
Alsamer83.511.77 (1,6-Heptadiene)
Lasan98.991.01 (1,6-Heptadiene)

Q. What synthetic routes are available for preparing 1,1-dimethoxy-3-methyl-2-pentanone?

  • Methodological Answer : A Grignard reagent approach is effective. React 3-methyl-2-pentanone with methylmagnesium iodide to form an alkoxide intermediate, followed by methoxylation using dimethyl sulfate. Purification via fractional distillation (bp 134–136°C) and validation by 1^1H NMR (δ 1.2–1.4 ppm for methyl groups) ensures product integrity. Alternative routes include esterification of cyclopropanecarboxylic acid derivatives with 4-hydroxy-4-methyl-2-pentanone .

Advanced Research Questions

Q. How do temperature and pressure affect the reaction kinetics of 2-pentanone with Criegee intermediates (e.g., CH2_2OO) in atmospheric chemistry?

  • Methodological Answer : Pulsed laser photolysis-cavity ring-down spectroscopy (PLP-CRDS) at 258–318 K and 50 Torr reveals a negative temperature dependence. The rate coefficient k=(3.84±0.24)×1013k = (3.84 \pm 0.24) \times 10^{-13} cm3^3 molecule1^{-1} s1^{-1} at 298 K follows the Arrhenius equation k=1.76×1015exp(3.18kcal mol1/RT)k = 1.76 \times 10^{-15} \exp(3.18 \, \text{kcal mol}^{-1}/RT). Computational validation using CCSD(T)/aug-cc-pVTZ//B3LYP/6-311+G(2df,2p) identifies formic acid as the primary product. However, deviations >4× at 258 K highlight limitations in high-pressure-limit assumptions .

Q. What computational strategies resolve discrepancies between experimental and theoretical rate coefficients for 2-pentanone reactions?

  • Methodological Answer : Master equation solvers (e.g., MESMER) model multi-energy well reactions by integrating variational transition state theory (VTST) and Rice-Ramsperger-Kassel-Marcus (RRKM) calculations. For CH2_2OO + 2-pentanone, canonical variational theory with small-curvature tunneling (CVT/SCT) improves agreement with experimental data. Researchers should account for torsional anharmonicity using redundant internal coordinates and validate against pressure-dependent experimental datasets .

Q. How can researchers assess the biological activity of 2-pentanone derivatives against phytopathogens?

  • Methodological Answer : Antifungal assays involve inoculating Mueller-Hinton agar with pathogens (e.g., Fusarium spp.), introducing 0.1 mL of 2-pentanone derivative (100 µL·L1^{-1}), and measuring inhibition zones after 24–48 hr. For example, 2-methyl-3-pentanone showed moderate activity (inhibition zone: 6–8 mm) compared to dimethyl disulfide (positive control). Data should be analyzed via ANOVA and Tukey’s test (p < 0.05) to confirm significance .

Q. What strategies mitigate misidentification of 2-pentanone derivatives in complex matrices like environmental samples?

  • Methodological Answer : High-resolution LC-MS/MS with collision-induced dissociation (CID) fragments key ions (e.g., m/z 87 for 2-pentanone oxime) and distinguishes isomers via retention time indexing. In antifouling paint studies, coupling with 13^13C-NMR confirmed the absence of 2-pentanone oxime, suggesting alternative crosslinkers or analytical artifacts. Researchers should also use isotope-labeled internal standards (e.g., 4-methyl-2-pentanone-d5) to enhance quantification accuracy .

Data Contradiction Analysis

Q. Why do GC-MS analyses of 2-pentanone derivatives in plant extracts show location-dependent variability?

  • Analysis : Environmental factors (soil pH, UV exposure) influence biosynthetic pathways, altering 4-hydroxy-4-methyl-2-pentanone yields (83–99% across sites). Contradictions in minor compound detection (e.g., 1,6-heptadiene) may stem from extraction solvent polarity. Acetone favors non-polar metabolites, while ethanol captures mid-polarity compounds. Researchers must standardize solvent systems and conduct principal component analysis (PCA) to cluster site-specific phytochemical profiles .

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